molecular formula C29H30N4O7 B2741867 4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide CAS No. 1184992-93-5

4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide

Cat. No.: B2741867
CAS No.: 1184992-93-5
M. Wt: 546.58
InChI Key: NKWKOMAVQJJTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) with 6,7-dimethoxy substitutions, a carbamoylmethyl group linked to a 3-methoxyphenylmethyl moiety, and an N-methylbenzamide side chain. The tetrahydroquinazolinone scaffold is known for conformational rigidity, which may enhance target binding specificity, while the N-methylbenzamide group could influence solubility and metabolic stability .

Properties

IUPAC Name

4-[[6,7-dimethoxy-1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxo-6H-quinazolin-1-ium-3-yl]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O7/c1-30-27(35)20-10-8-18(9-11-20)16-33-28(36)22-13-24(39-3)25(40-4)14-23(22)32(29(33)37)17-26(34)31-15-19-6-5-7-21(12-19)38-2/h5-14,24H,15-17H2,1-4H3,(H-,30,31,34,35)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXYIHBIXCQNAC-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(C(=CC3=[N+](C2=O)CC(=O)NCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4O7+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide (CAS Number: 1184992-93-5) is a synthetic derivative belonging to the class of quinazoline compounds. Its complex structure suggests potential biological activities, particularly in pharmacology. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC₃₉H₃₁N₄O₇
Molecular Weight547.6 g/mol
CAS Number1184992-93-5

Research indicates that quinazoline derivatives often exhibit biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those associated with apoptosis and cell proliferation.

Anticancer Properties

Several studies have evaluated the anticancer potential of quinazoline derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that related quinazoline derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values in the micromolar range .

Anti-inflammatory Effects

Quinazoline derivatives are also noted for their anti-inflammatory properties. The compound has been assessed for its ability to inhibit nitric oxide production in macrophages:

  • Mechanism : The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed, which are critical mediators in inflammatory responses .

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may have neuroprotective effects:

  • Cell Viability Assays : In models of neurodegeneration, these compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis .

Study 1: Anticancer Activity Assessment

A comprehensive study involved synthesizing various quinazoline derivatives and evaluating their anticancer activity against several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against prostate cancer cells.

Study 2: Inflammation Modulation

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. This suggests a potential therapeutic application in treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and tetrahydroquinazoline compounds exhibit significant anticancer properties. The structural features of 4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide suggest it may act similarly to other quinazoline derivatives that have shown efficacy against various cancer cell lines.

Case Study:
In vitro studies on related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, quinazoline derivatives have been reported to inhibit the growth of breast cancer cells significantly .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Research Findings:
A study on quinoline derivatives showed that certain compounds could effectively reduce nitric oxide production in RAW 264.7 cells stimulated by lipopolysaccharides (LPS), indicating their potential use as anti-inflammatory agents .

Antimicrobial Activity

The potential antimicrobial properties of this compound can be inferred from the activity of related quinazoline derivatives against various bacterial strains. These compounds often disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Evidence:
Quinoline derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the functional groups can lead to enhanced biological activity or reduced toxicity.

Modification Effect on Activity
Addition of methoxy groupsIncreases lipophilicity and bioavailability
Variation in carbamoyl moietyAlters binding affinity to target proteins
Changes in dioxo groupAffects stability and reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Biological/Pharmacological Relevance References
Target Compound Tetrahydroquinazolinone 6,7-Dimethoxy, carbamoylmethyl-(3-methoxyphenylmethyl), N-methylbenzamide Hypothesized kinase inhibition or CNS modulation N/A
6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide Quinazoline 6,7-Dimethoxy, benzofurancarboxamide, N-methyl Pharmaceutical intermediate (exact activity N/A)
U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Cyclohexylamine Dichloro, N-methylbenzamide µ-opioid receptor agonist (7.5× morphine potency)
4-Acetamido-3-(benzyloxy)-N-methylbenzamide Benzamide Acetamido, benzyloxy, N-methyl Bromodomain inhibitor candidate
3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide Benzamide + tetrahydrobenzo[d]thiazole 3,4-Dimethoxy, tetrahydrobenzo[d]thiazole, propylamino API synthesis intermediate

Key Observations :

Core Structure Differences: The target compound’s tetrahydroquinazolinone core is distinct from the unsaturated quinazoline in and the cyclohexylamine in U-47700 . Saturation in the tetrahydroquinazolinone may enhance conformational stability compared to planar quinazoline derivatives.

Substituent Impact: 6,7-Dimethoxy groups (target compound and ) are electron-rich and may enhance interactions with hydrophobic binding pockets in biological targets.

Pharmacological Implications :

  • U-47700’s µ-opioid receptor selectivity contrasts with the target compound’s undefined activity, highlighting how core structure dictates target engagement despite shared N-methylbenzamide groups .
  • The tetrahydrobenzo[d]thiazole in demonstrates how heterocyclic appendages can diversify applications, suggesting the target compound’s carbamoylmethyl group could be modified for tailored bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers validate intermediate purity?

  • Methodology :

  • Multi-step synthesis : Begin with functionalizing the quinazolinone core via nucleophilic substitution or condensation reactions. Introduce the 3-methoxyphenylmethyl carbamoyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Intermediate validation : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. Confirm purity via melting point analysis and elemental (CHNS) testing .
  • Hazard mitigation : Conduct risk assessments for each step, particularly for reactive intermediates (e.g., acyl chlorides), and ensure proper ventilation and personal protective equipment (PPE) .

Q. How should researchers characterize the compound’s structure and confirm its identity?

  • Methodology :

  • Spectroscopic techniques :
  • ¹H/¹³C-NMR : Assign peaks based on substituent electronic environments (e.g., methoxy groups at δ ~3.8–4.0 ppm; aromatic protons at δ ~6.5–8.0 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (±2 ppm error) .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., benzamide derivatives in ) to resolve ambiguities .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology :

  • Hazard analysis : Review Safety Data Sheets (SDS) for reagents like trichloroisocyanuric acid (TCICA) and acetonitrile. Implement fume hoods for volatile solvents and inert atmospheres for moisture-sensitive reactions .
  • First-aid preparedness : Train personnel on emergency procedures for chemical exposure (e.g., eye rinsing stations, neutralizers for acid/base spills) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions and reduce experimental iterations?

  • Methodology :

  • Quantum chemical modeling : Use Gaussian or ORCA to calculate transition states and identify energetically favorable pathways for key steps (e.g., amide bond formation) .
  • AI-driven automation : Integrate platforms like COMSOL Multiphysics to simulate reaction kinetics and predict optimal parameters (temperature, solvent polarity) .
  • Feedback loops : Apply ICReDD’s approach () to iteratively refine conditions using experimental data and machine learning .

Q. How to resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodology :

  • Data triangulation : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert gas). Use 2D-NMR (COSY, HSQC) to confirm connectivity in ambiguous regions .
  • Alternative techniques : Employ X-ray crystallography (if crystals are obtainable) or dynamic light scattering (DLS) to detect polymorphic impurities .
  • Mechanistic reevaluation : Re-examine proposed reaction mechanisms using density functional theory (DFT) to identify overlooked intermediates or side reactions .

Q. How to design experiments probing the impact of methoxy substituents on bioactivity or reactivity?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varying methoxy positions (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) using regioselective demethylation or protection/deprotection strategies .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) to correlate substituent patterns with IC₅₀ values .
  • Computational docking : Use AutoDock Vina to model ligand-receptor interactions and identify critical hydrogen bonding or steric effects influenced by methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.